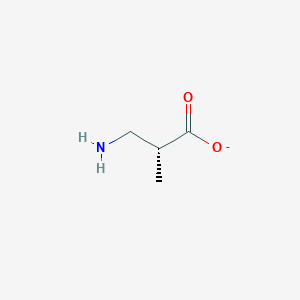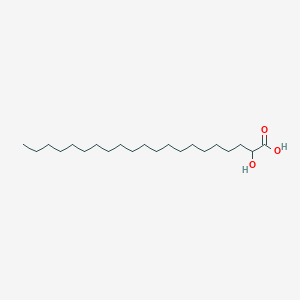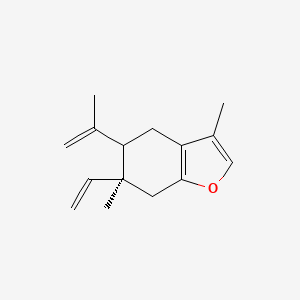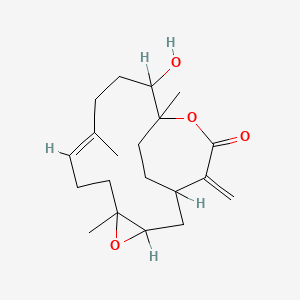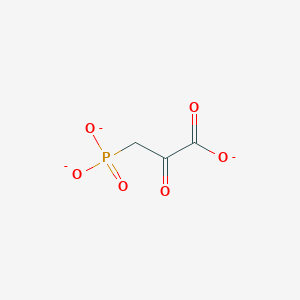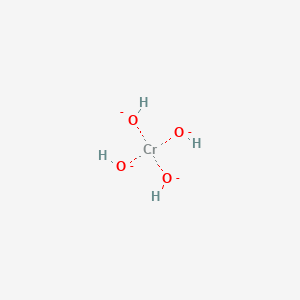
Octadecenoic acid
Vue d'ensemble
Description
Octadec-2-enoic acid is an octadecenoic acid with the double bond at position 2. It is an this compound and an alpha,beta-unsaturated monocarboxylic acid. It derives from a hydride of an octadec-2-ene.
Applications De Recherche Scientifique
Phytochemical Analysis and Therapeutic Applications
GC-MS Analysis of Phytochemical Constituents in Methanol Extract of Wood Bark from Durio Zibethinus Murr This study analyzed the phytochemicals in the wood bark of Durio zibethinus using GC-MS, revealing the presence of compounds including (Z)-9-Octadecenoic acid (Oleic Acid), which supports the plant's therapeutic properties and medicinal value in industries (Adegoke, Jerry, & Ademola, 2019).
Antitumor and Cytotoxic Activities
Cytotoxic Activity of an Octadecenoic Acid Extract from Euphorbia kansui on Human Tumor Cell Strains An this compound extract from Euphorbia kansui, containing oleic and linoleic acids, demonstrated significant cytotoxic and antitumor activity on various human tumor cell strains. The study encourages further evaluation of octadecenoic acids in cancer treatment (Yu et al., 2008).
Fatty Acid Analysis and Separation Techniques
Two Methods for the Separation of Monounsaturated this compound Isomers This research compared two methods, GCxGC and silver ion high-performance liquid chromatography, for separating octadecenoic fatty acid isomers. The study provided insights into the complex mixtures of cis and trans octadecenoic (18:1) fatty acid isomers, aiding in the analysis of these acids in different sources like milk and beef fat (Villegas, Zhao, & Curtis, 2010).
Bioactivity and Potential Health Applications
Bioactivity-based Analysis and Chemical Characterization of Cytotoxic Compounds from a Poisonous Mushroom, Amanita spissacea, in Human Lung Cancer Cells in vitro This study isolated compounds from Amanita spissacea, including this compound derivatives, which showed potent cytotoxic activity in human lung cancer cell lines. The compounds induced apoptosis associated with caspase-3 activation, indicating potential for novel anticancer drug discovery (So et al., 2019).
Industrial Applications
Synthesis of 9-Octadecenoic Acid Grafted Graphene Modified with Polystyrene for Efficient Light Oil Removal from Water This research synthesized a hydrophobic material based on 9-octadecenoic acid grafted graphene (POG) for oil/water separation. The material demonstrated high oil uptake efficacy and maintained consistent adsorption rates over several cycles, suggesting its potential for oil spill cleanup or removing oil contaminants from water (Alghunaimi et al., 2019).
Propriétés
Numéro CAS |
27251-59-8 |
|---|---|
Formule moléculaire |
C18H34O2 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
(E)-octadec-2-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/b17-16+ |
Clé InChI |
LKOVPWSSZFDYPG-WUKNDPDISA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC/C=C/C(=O)O |
SMILES |
CCCCCCCCCCCCCCCC=CC(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC=CC(=O)O |
Autres numéros CAS |
26764-26-1 |
Synonymes |
5-octadecenoic acid octadecenoic acid |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1,2-dimethyl-5-indolyl)methyl]-2-(4-nitrophenyl)acetamide](/img/structure/B1237603.png)


